molecular formula C8H12N4O B13065309 4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide

4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B13065309
M. Wt: 180.21 g/mol
InChI Key: QEQJBHFMVBHRBH-UHFFFAOYSA-N
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Description

4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring, which is known for its versatility in medicinal chemistry and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylmethyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination to introduce the amino group at the 4-position of the pyrazole ring . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization and amination processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, substituted pyrazoles, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share a similar heterocyclic structure and have comparable applications in medicinal chemistry.

    Amino-pyrazoles: These compounds also feature an amino group on the pyrazole ring and are used in similar research applications.

Uniqueness

4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl group enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound in drug discovery and other scientific research .

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

4-amino-1-(cyclopropylmethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C8H12N4O/c9-6-4-12(3-5-1-2-5)11-7(6)8(10)13/h4-5H,1-3,9H2,(H2,10,13)

InChI Key

QEQJBHFMVBHRBH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=C(C(=N2)C(=O)N)N

Origin of Product

United States

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